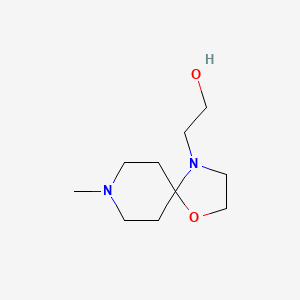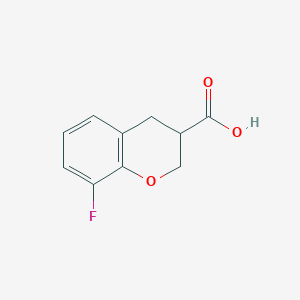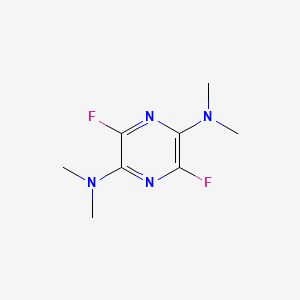
7-Ethyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1-naphthoic acid is an organic compound belonging to the naphthoic acid family It is characterized by the presence of an ethyl group at the 7th position of the naphthalene ring and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-naphthoic acid typically involves the cyclization of ethyl-4-(4’-ethylphenyl)-butyrate followed by dehydrogenation. The process begins with the formylation of ethyl-4-(4’-ethylphenyl)-butyrate using isoamyl formate and sodium ethoxide. The formylated product is then cyclized using a mixture of orthophosphoric acid and sulfuric acid to yield 7-ethyl-3,4-dihydronaphthoic acid. Finally, dehydrogenation of this intermediate with sulfur yields this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoic acids, alcohols, aldehydes, and other functionalized derivatives.
Scientific Research Applications
7-Ethyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparison with Similar Compounds
1-Naphthoic acid: Lacks the ethyl group at the 7th position, resulting in different chemical and biological properties.
2-Naphthoic acid: The carboxylic acid group is at the 2nd position, leading to variations in reactivity and applications.
7-Methoxy-1-naphthoic acid:
Uniqueness: 7-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the 7th position, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other naphthoic acids and contributes to its specific properties and uses.
Properties
CAS No. |
824430-41-3 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
7-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-6-7-10-4-3-5-11(13(14)15)12(10)8-9/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
JGHDEIHDJOYWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)


![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)





![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)


